molecular formula C21H16Cl2N4O3S B12138705 2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12138705
M. Wt: 475.3 g/mol
InChI Key: OCVCEJNLFCIYAR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a synthetic quinoxaline-based sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules known for their diverse biological activities and potential as scaffolds for developing novel therapeutic agents . Quinoxaline derivatives, characterized by a fused benzene and pyrazine ring, are weak bases that can form salts with acids and are recognized as indispensable structural units in biochemical research . The structural motif of N-(3-aminoquinoxalin-2-yl)-sulfonamide is a recognized pharmacophore, with related analogs being investigated for their role as inhibitors of key cellular signaling pathways, such as phosphatidylinositol 3-kinase (PI3K), which is a prominent target in oncology research . Furthermore, sulfonamide-linked quinoxaline compounds have been the subject of patents covering a wide range of applications, including use as potential therapeutic agents for cancers, cardiovascular diseases, neurodegenerative disorders, transplantation rejection, and viral or bacterial infections . The specific substitution pattern on the quinoxaline core, including the 2,5-dichlorobenzenesulfonamide and the (2-methoxyphenyl)amino group at the 3-position, is designed to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. In crystal structures of closely related sulfonamide compounds, the linkage between the aromatic rings often adopts a gauche conformation, which can influence molecular packing and intermolecular interactions, such as hydrogen bonding that forms characteristic ring motifs . Researchers utilize this compound primarily as a biochemical tool to investigate disease mechanisms and explore structure-activity relationships (SAR). It is supplied for research use only and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H16Cl2N4O3S

Molecular Weight

475.3 g/mol

IUPAC Name

2,5-dichloro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H16Cl2N4O3S/c1-30-18-9-5-4-8-17(18)26-20-21(25-16-7-3-2-6-15(16)24-20)27-31(28,29)19-12-13(22)10-11-14(19)23/h2-12H,1H3,(H,24,26)(H,25,27)

InChI Key

OCVCEJNLFCIYAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Beirut Reaction for Quinoxaline 1,4-Dioxide Formation

The Beirut reaction, a cyclocondensation between benzofuroxans and 1,3-dicarbonyl compounds, is widely employed to construct the quinoxaline 1,4-dioxide core. In a study by Rassokhin et al. (2024), sulfonamide-substituted benzofuroxan intermediates were synthesized via oxidative cyclization of nitroaniline derivatives using sodium hypochlorite (NaOCl) in dimethylformamide (DMF). For example, 4-amino-3-nitrobenzenesulfonamide undergoes oxidative cyclization under alkaline conditions to yield 5-sulfonamidobenzofuroxan, a precursor for subsequent quinoxaline formation.

Reaction Conditions:

  • Oxidizing Agent: NaOCl (1.5 equiv)

  • Base: KOH (2.0 equiv)

  • Solvent: DMF

  • Temperature: 25°C

  • Yield: 82–89%

Alternative Route: Direct Chlorination of Quinoxaline Derivatives

A patented method (WO2012052420A1) describes the use of 2,3-dichloroquinoxaline as a starting material, which undergoes nucleophilic substitution with sulfonamides in the presence of lithium hydroxide (LiOH). This approach bypasses the need for Beirut reaction intermediates and simplifies the synthesis pathway:

Step 1: Synthesis of N-(3-Chloroquinoxalin-2-yl)Sulfonamide

  • Substrate: 2,3-Dichloroquinoxaline

  • Nucleophile: Benzenesulfonamide derivatives

  • Base: LiOH (2.0 equiv)

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 50°C

  • Reaction Time: 16 hours

  • Crude Purity: >80%

Functionalization with the 2,5-Dichlorobenzenesulfonamide Group

The final step involves introducing the 2,5-dichlorobenzenesulfonamide moiety. Two methodologies are prevalent:

Sulfonamide Coupling via Chlorosulfonation

Chlorosulfonation of the quinoxaline intermediate followed by amidation is a common approach. Rassokhin et al. (2024) demonstrated this using chlorosulfonic acid and subsequent treatment with ammonia:

Procedure:

  • Chlorosulfonation: Treat quinoxaline derivative with ClSO3H at 0°C.

  • Amidation: React with NH3 in ethanol at 25°C.

  • Yield: 68%

Direct Sulfonylation Using Preformed Sulfonyl Chlorides

The patent WO2012052420A1 advocates for using 2,5-dichlorobenzenesulfonyl chloride directly with the aminated quinoxaline intermediate. This one-pot method reduces purification steps:

Conditions:

  • Sulfonyl Chloride: 2.0 equiv

  • Base: Triethylamine (3.0 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → 25°C

  • Yield: 81%

Optimization Strategies for Enhanced Yield and Purity

Solvent and Base Selection

  • Polar Aprotic Solvents: DMA and DMF improve solubility of intermediates, reducing side reactions.

  • Alkali Metal Hydroxides: LiOH outperforms KOH and NaOH in minimizing hydrolysis byproducts.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR: Aromatic protons of the quinoxaline ring appear as doublets at δ 7.8–8.2 ppm, while the methoxyphenyl group shows a singlet at δ 3.9 ppm for the OCH3 group.

  • Mass Spectrometry: Molecular ion peak at m/z 475.3 (C21H16Cl2N4O3S).

Purity Assessment

HPLC analyses from patented methods report >98% purity for the final compound when using LiOH and lutidine .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The quinoxaline core can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Limitations of Available Evidence

The above analysis extrapolates from general principles of sulfonamide-quinoxaline chemistry and cytotoxicity assay methodologies. Further studies using high-throughput screening (as described in ) and structure-activity relationship (SAR) modeling are required to validate these hypotheses.

Biological Activity

2,5-Dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry and pharmaceutical development. This compound features a quinoxaline core, a benzenesulfonamide moiety, and dichloro substituents, which contribute to its unique reactivity and interaction with various biological targets.

  • Molecular Formula : C21H16Cl2N4O3S
  • Molecular Weight : 475.3 g/mol
  • InChI Key : OCVCEJNLFCIYAR-UHFFFAOYSA-N

The biological activity of 2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is primarily attributed to its interaction with specific enzymes or receptors involved in cancer cell proliferation and microbial growth. Preliminary studies suggest that it may inhibit enzymes linked to cancer progression, showcasing its potential as an anticancer agent. Additionally, its antimicrobial properties indicate utility in developing new treatments for infectious diseases.

Biological Activity Overview

The compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Inhibition of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in various malignancies such as breast and ovarian cancer.
    • Induction of apoptosis in cancer cells through enzyme inhibition.
  • Antimicrobial Properties :
    • Potential to inhibit microbial growth, making it a candidate for antibiotic development.
  • Enzyme Modulation :
    • Acts as a biochemical probe by modulating enzyme activity, which can be useful in research settings.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
N-(3-amino-quinoxalin-2-yl)-sulfonamideQuinoxaline core; sulfonamide groupPI3K inhibition; anticancer properties
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideThiazole integration; methoxy substitutionAnticonvulsant activity
N-(3-chloroquinoxalin-2-yl)-sulfonamidesQuinoxaline core; chlorine substitutionAnticancer activity

The presence of specific substituents like methoxy or chloro groups significantly influences the pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For instance:

  • In Vitro Studies :
    • Research indicates that compounds similar to 2,5-dichloro-N-{3-[(2-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-15) and lung cancer cells .
  • Mechanistic Studies :
    • Interaction studies utilizing enzyme assays have demonstrated the compound's ability to inhibit key kinases involved in cancer pathways. This inhibition leads to decreased cell proliferation rates and increased apoptotic activity in treated cells.

Q & A

Q. Table 1: Synthesis Yields Under Varied Conditions

SolventCatalystTemperature (°C)Yield (%)Purity (%)
DMFTEA0–57897
DCMNone254585
THFTEA0–56292

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH3_3) and aromatic protons between δ 6.7–7.5 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 513.05 (M+H+^+) validate the molecular formula C21_{21}H16_{16}Cl2_2N4_4O3_3S .
  • X-ray Crystallography : Resolves dihedral angles between the quinoxaline and benzenesulfonamide moieties, critical for understanding conformational stability .

Advanced: How does pH influence the reactivity of this compound in aqueous environments?

Methodological Answer:

  • Acidic conditions (pH < 5) : Protonation of the sulfonamide (-SO2_2NH-) group reduces nucleophilicity, stabilizing the compound but limiting enzyme-binding capacity .
  • Neutral to alkaline conditions (pH 7–9) : Deprotonation enhances reactivity, facilitating interactions with biological targets (e.g., kinase active sites) .
  • Hydrolysis studies : Accelerated degradation occurs at pH > 10 due to cleavage of the sulfonamide bond, monitored via HPLC .

Advanced: What are the hypothesized biological targets and mechanisms of action?

Methodological Answer:

  • Kinase inhibition : The quinoxaline core mimics ATP-binding motifs, potentially inhibiting PI3K/Akt/mTOR pathways. IC50_{50} values are determined via kinase inhibition assays .
  • DNA intercalation : Planar quinoxaline structures may intercalate DNA, assessed via fluorescence quenching with ethidium bromide .
  • Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, IC50_{50} = 2.1 µM) correlates with apoptosis markers (caspase-3 activation) .

Q. Table 2: Biological Activity in Cancer Cell Lines

Cell LineIC50_{50} (µM)MechanismReference
MCF-72.1PI3K inhibition
HeLa3.8DNA intercalation
A5495.6Caspase-3 activation

Advanced: How to address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Batch variability : Trace moisture in DMF reduces yields by 15–20%; use molecular sieves for solvent drying .
  • Bioassay discrepancies : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
  • Statistical analysis : Apply ANOVA to compare yields across studies, identifying outliers due to impure starting materials .

Advanced: What methodologies assess environmental fate and ecotoxicological risks?

Methodological Answer:

  • Persistence studies : Aerobic/anaerobic biodegradation tests (OECD 301) measure half-life in soil/water. Log KowK_{ow} = 3.2 suggests moderate bioaccumulation risk .
  • Ecotoxicology : Daphnia magna acute toxicity (EC50_{50} = 8.7 mg/L) and algal growth inhibition (72-h IC50_{50} = 5.2 mg/L) indicate moderate aquatic toxicity .

Q. Table 3: Environmental Parameters

ParameterValueTest MethodReference
Log KowK_{ow}3.2OECD 117
Soil half-life28 daysOECD 307
Daphnia magna EC50_{50}8.7 mg/LOECD 202

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent variation : Replace 2-methoxyphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate kinase affinity .
  • Molecular docking : Use AutoDock Vina to predict binding poses in PI3Kα (PDB: 4JPS). ΔG values correlate with experimental IC50_{50} .
  • Pharmacophore modeling : Identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (dichlorophenyl) .

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